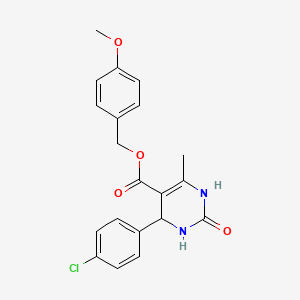
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DEDC, is a thiazolidinone derivative that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline solid with a molecular formula of C20H20ClNO3S2 and a molecular weight of 437.95 g/mol. This compound has shown promising results in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. It has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to protect neurons from oxidative stress-induced damage, and to reduce inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, its low stability and potential toxicity limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. These include further studies on its mechanisms of action, its potential applications in the treatment of various diseases, and the development of new derivatives with improved stability and efficacy. Additionally, the use of 3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a tool to study the role of oxidative stress and inflammation in various diseases may lead to new insights and potential therapeutic targets.
Métodos De Síntesis
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction starting from 3-chlorobenzaldehyde and 2,4-diethoxybenzaldehyde. The reaction involves the condensation of these two aldehydes with thiosemicarbazide, followed by the cyclization of the resulting thiosemicarbazone to form the thiazolidinone ring. The final product is obtained after the addition of chloroacetyl chloride and triethylamine to the reaction mixture.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including cancer treatment, neuroprotection, and anti-inflammatory activities.
Propiedades
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(2,4-diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S2/c1-3-24-16-9-8-13(17(12-16)25-4-2)10-18-19(23)22(20(26)27-18)15-7-5-6-14(21)11-15/h5-12H,3-4H2,1-2H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZTVKHFHKUFJV-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5221104.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B5221114.png)
![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5221117.png)
![N-[4-(3-bromo-4-methoxyphenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B5221125.png)
![N-[4-({[3-(dihexylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5221136.png)

![N-butyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5221151.png)

![N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide](/img/structure/B5221160.png)
![4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5221163.png)
![2-(4-fluorophenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B5221176.png)

